2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide
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Overview
Description
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted with two imidazolium groups, each carrying a methyl group, and two bromide ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide typically involves the reaction of 2,6-dibromopyridine with 3-methylimidazole under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or other anions.
Oxidation and Reduction: The imidazolium groups can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield the corresponding chloride salt, while oxidation reactions may produce imidazolium-based radicals or other oxidized species.
Scientific Research Applications
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The imidazolium groups can coordinate with metal ions, facilitating catalytic processes. In biological systems, the compound can interact with enzymes and other proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound also contains imidazolium groups and is used in similar applications, particularly in catalysis.
1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium bromide: This compound is an ionic liquid with applications in various fields, including materials science and electrochemistry.
Uniqueness
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is unique due to its specific structure, which includes a pyridine ring and two imidazolium groups. This structure allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVIGFSHSLKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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